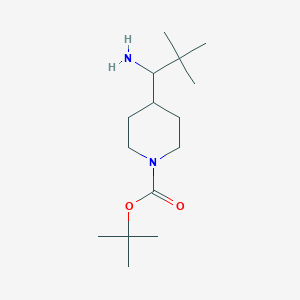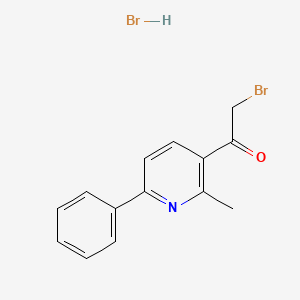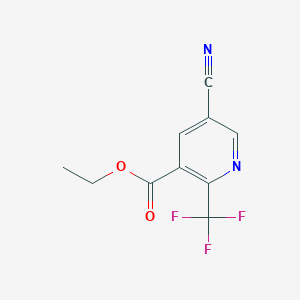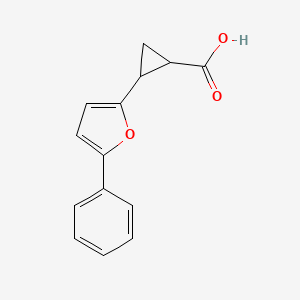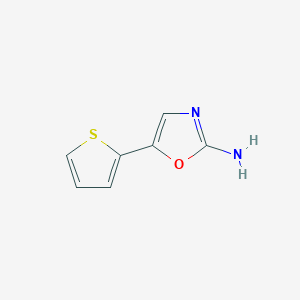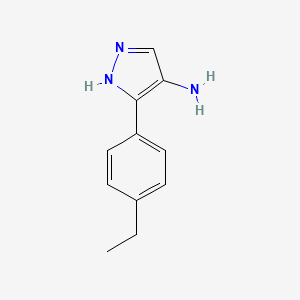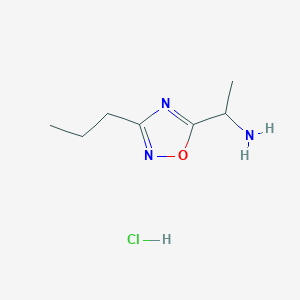
6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by the presence of two fluorine atoms at positions 6 and 8, a methyl group at position 1, and a carboxylic acid group at position 4 on the quinoline ring. The presence of fluorine atoms enhances its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of fluorine atoms at positions 6 and 8 using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methylation: Introduction of a methyl group at position 1 using methylating agents like methyl iodide in the presence of a base.
Oxidation: Oxidation of the quinoline ring to introduce the oxo group at position 2 using oxidizing agents like potassium permanganate.
Carboxylation: Introduction of the carboxylic acid group at position 4 using carboxylating agents like carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction conditions.
Purification: Purification of the final product using techniques such as recrystallization, chromatography, and distillation.
Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Introduction of various functional groups such as amines, thiols, or halogens.
Applications De Recherche Scientifique
6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.
Industry: Used in the development of new materials with enhanced properties such as stability and reactivity.
Mécanisme D'action
The mechanism of action of 6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with similar antibacterial properties.
Norfloxacin: Another fluoroquinolone with a similar mechanism of action.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the specific positioning of fluorine atoms and the presence of a methyl group, which enhances its biological activity and stability compared to other quinolones.
Propriétés
Formule moléculaire |
C11H7F2NO3 |
|---|---|
Poids moléculaire |
239.17 g/mol |
Nom IUPAC |
6,8-difluoro-1-methyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c1-14-9(15)4-7(11(16)17)6-2-5(12)3-8(13)10(6)14/h2-4H,1H3,(H,16,17) |
Clé InChI |
VJFYEDLGURGVDN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(C2=C1C(=CC(=C2)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


